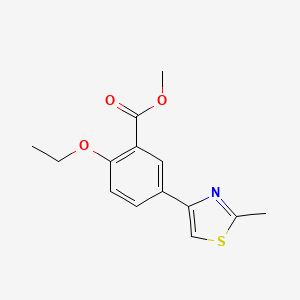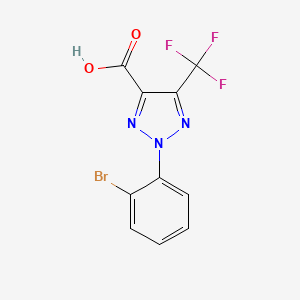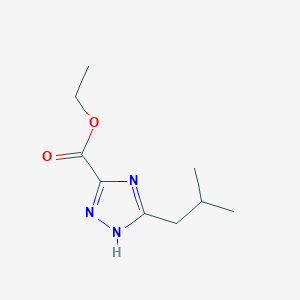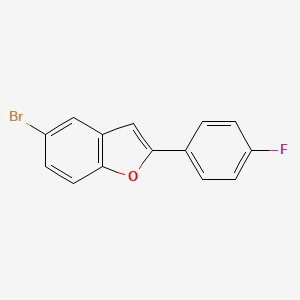
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of tert-butyl groups, which are known for their bulky nature and ability to protect functional groups during chemical reactions. The compound’s structure includes a piperidine ring, a sulfonyl group, and multiple tert-butyl groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The final step involves the addition of the tert-butoxy group to the oxoethyl moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times. The use of flow microreactors also enhances the sustainability of the process by minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate involves its ability to interact with various molecular targets. The tert-butyl groups provide steric protection, allowing the compound to selectively react with specific functional groups. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides a stable scaffold for the attachment of other functional groups, enabling the compound to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but differs in the presence of an oxoethylidene group instead of a sulfonyl group.
Tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate is unique due to the presence of both tert-butyl and sulfonyl groups, which provide a combination of steric protection and electron-withdrawing effects. This makes the compound highly versatile and useful in a wide range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C16H29NO6S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO6S/c1-15(2,3)22-13(18)11-24(20,21)12-7-9-17(10-8-12)14(19)23-16(4,5)6/h12H,7-11H2,1-6H3 |
Clave InChI |
TZFPBCXLOHPGPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B11787664.png)

![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)




